![molecular formula C20H23N3O3S B2636971 N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 894876-27-8](/img/structure/B2636971.png)
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Synthesis and Anticonvulsant Studies
Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has shown promising anticonvulsant properties. A novel synthesis method for the key intermediate was developed, and pharmacological studies identified a leading compound with improved convulsive syndrome rates in mice without impairing motor coordination, suggesting potential for further anticonvulsant research (Wassim El Kayal et al., 2019).
Anticancer Evaluation
Synthesis, Characterization, and Anticancer Evaluation
A novel series of 4-arylsulfonyl-1,3-oxazoles was synthesized, with one compound exhibiting high activity against CNS cancer subpanels in glioblastoma and gliosarcoma, marking it as a lead compound for further studies in anticancer research (Volodymyr Zyabrev et al., 2022).
Analgesic and Anti-Inflammatory Activities
Synthesis and Biological Activities of Pyrolin Derivatives
Research into pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides showed significant anti-exudative properties in a majority of synthesized compounds, with several exceeding the activity of reference drugs. This suggests potential for development into new analgesic and anti-inflammatory medications (N. Chalenko et al., 2019).
Molecular Docking and Spectroscopy Studies
DFT and Experimental Investigation for Molecular Docking
A comprehensive study involving DFT calculations, FT-IR, and FT-Raman spectroscopy on a similar compound underscored the correlation between theoretical and experimental values. Molecular docking studies showed potential inhibitory activity against the BRCA2 complex, indicating a promise for anticancer applications (A. El-Azab et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-20(2)22-15-8-6-5-7-14(15)19(23-20)27-12-18(24)21-16-10-9-13(25-3)11-17(16)26-4/h5-11,22H,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGZKRLPAZIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide |
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